
Butabarbital-d5
Overview
Description
Butabarbital-d5 is a deuterated form of butabarbital, a barbiturate derivative. Barbiturates are central nervous system depressants that have been used as sedatives and hypnotics. This compound is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of butabarbital .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butabarbital-d5 involves the incorporation of deuterium atoms into the butabarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents. One common method involves the reaction of deuterated ethyl iodide with the corresponding barbituric acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
Butabarbital-d5, like other barbiturates, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized barbiturate derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Butabarbital-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of butabarbital in biological samples
Forensic Toxicology: Employed in forensic analysis to detect and quantify butabarbital in toxicology studies
Clinical Research: Utilized in clinical research to monitor butabarbital levels in patients undergoing treatment
Pharmaceutical Development: Aids in the development and validation of analytical methods for butabarbital and related compounds
Mechanism of Action
Butabarbital-d5, like other barbiturates, exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and decreased neuronal excitability. The compound also inhibits neuronal acetylcholine and glutamate receptors, contributing to its sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Butabarbital-d5 is similar to other deuterated barbiturates, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific use as an internal standard for butabarbital quantification. The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate and precise measurement in analytical applications .
Properties
IUPAC Name |
5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIHAIZYIMGOAB-ZTIZGVCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661836 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215565-64-2 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


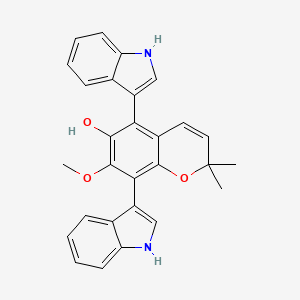
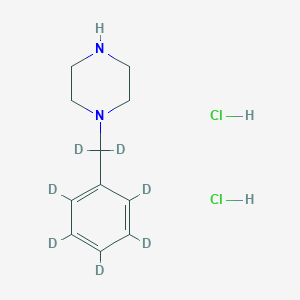
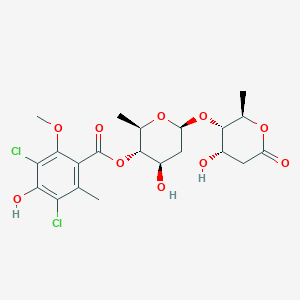

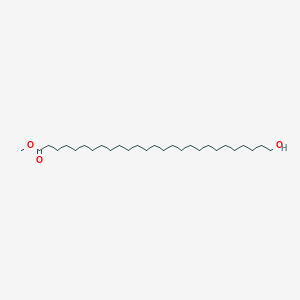
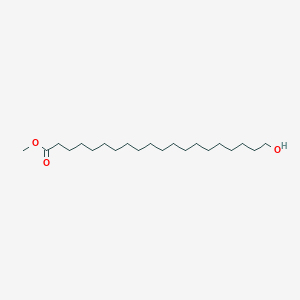
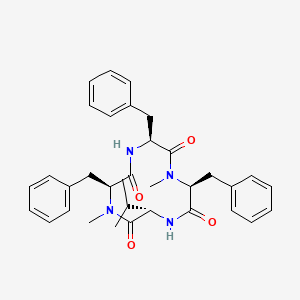
![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)
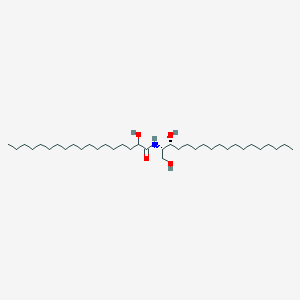
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)
![trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate](/img/structure/B3026329.png)
